4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrrolone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Paal-Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The pyrrolone core can be constructed via cyclization reactions, often using amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Pyrrolone derivatives: Compounds with similar pyrrolone cores are investigated for their biological activities and material science applications.
Uniqueness
What sets 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H23NO6S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H23NO6S/c1-2-28-15-7-5-14(6-8-15)19(24)17-18(16-4-3-13-29-16)22(21(26)20(17)25)9-11-27-12-10-23/h3-8,13,18,23-24H,2,9-12H2,1H3/b19-17- |
InChI Key |
MWICQBHOXPXRKO-ZPHPHTNESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=CC=CS3)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC=CS3)O |
Origin of Product |
United States |
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